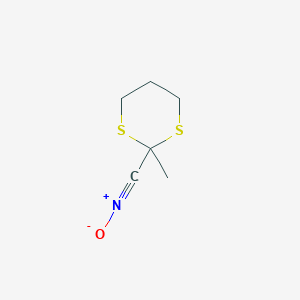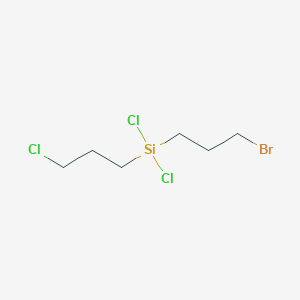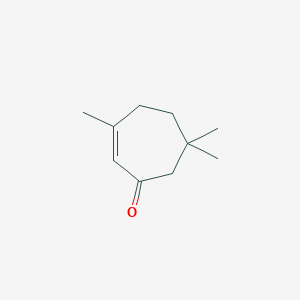![molecular formula C10H16NO3P B14265084 {Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid CAS No. 135473-67-5](/img/structure/B14265084.png)
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid is a chemical compound that belongs to the class of phosphonic acids It features an amino group attached to a phenyl ring, which is further substituted with a propan-2-yl group and a phosphonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid can be achieved through several synthetic routes. One common method involves the Kabachnik–Fields reaction, which is a three-component reaction involving an amine, a carbonyl compound, and a phosphite. The reaction typically requires the presence of a Lewis acid catalyst such as indium(III) chloride, tin(IV) chloride, or boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphonate derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted amino phosphonic acids.
Aplicaciones Científicas De Investigación
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can act as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent or in the treatment of bone diseases.
Mecanismo De Acción
The mechanism of action of {Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the phosphonic acid moiety can chelate metal ions, affecting enzyme activity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Phosphonic acid: A simpler structure with similar chemical properties.
Aminomethylphosphonic acid: Contains an amino group attached to a phosphonic acid moiety.
Alendronate: A bisphosphonate used in the treatment of bone diseases.
Uniqueness
{Amino[4-(propan-2-yl)phenyl]methyl}phosphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group and the phenyl ring enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
135473-67-5 |
|---|---|
Fórmula molecular |
C10H16NO3P |
Peso molecular |
229.21 g/mol |
Nombre IUPAC |
[amino-(4-propan-2-ylphenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C10H16NO3P/c1-7(2)8-3-5-9(6-4-8)10(11)15(12,13)14/h3-7,10H,11H2,1-2H3,(H2,12,13,14) |
Clave InChI |
MONJTETYIZGXRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(N)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxy-propanoyl]amino]-3-hydroxy-butanoyl]amino]-4-methyl-pentanoyl]amino]-4-oxo-butanoyl]amino]-3-phenyl-propanoic acid](/img/structure/B14265016.png)
![{2,2-Bis[(prop-2-en-1-yl)oxy]ethyl}benzene](/img/structure/B14265019.png)

![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/structure/B14265032.png)


![1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14265054.png)
![2-(2,5-Di-tert-butylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14265061.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)

![4-[(2-Hydrazinyl-2-oxoethyl)amino]benzohydrazide](/img/structure/B14265068.png)

